2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
CAS No.: 946365-53-3
Cat. No.: VC11954030
Molecular Formula: C22H31N5O3S
Molecular Weight: 445.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946365-53-3 |
|---|---|
| Molecular Formula | C22H31N5O3S |
| Molecular Weight | 445.6 g/mol |
| IUPAC Name | 2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine |
| Standard InChI | InChI=1S/C22H31N5O3S/c1-16-14-20(17(2)13-19(16)30-4)31(28,29)27-11-9-26(10-12-27)22-23-18(3)15-21(24-22)25-7-5-6-8-25/h13-15H,5-12H2,1-4H3 |
| Standard InChI Key | ZMQRJFDLNDTOCL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C)C)OC |
| Canonical SMILES | CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C)C)OC |
Introduction
The compound 2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic molecule with a molecular formula of C22H31N5O3S and a molecular weight of 445.6 g/mol . It features a pyrimidine core substituted with a piperazine ring linked to a methoxy-2,5-dimethylbenzenesulfonyl moiety and a pyrrolidine group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Synthesis
The synthesis of 2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and the attachment of the piperazine and pyrrolidine moieties. Common reagents used in such syntheses include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions.
Biological Activity
While specific biological activities of this compound are not extensively documented, its structural components suggest potential interactions with biological targets. Compounds containing piperazine and pyrimidine derivatives often exhibit pharmacological properties such as antitumor, antimicrobial, and neurotransmitter modulation activities.
Antitumor Activity
Derivatives of similar structures have shown potential in inhibiting tumor growth by inducing apoptosis in cancer cells. The sulfonamide group may enhance the compound's ability to penetrate cellular membranes, increasing its efficacy against tumors.
Neurotransmitter Modulation
Piperazine-based compounds are known to influence serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders or neurodegenerative diseases.
Research Findings
Several studies have investigated the biological effects of related compounds:
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Antitumor Effects: Similar sulfonamide derivatives have demonstrated significant cytotoxicity against various cancer cell lines.
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Neuropharmacological Assessment: Research on piperazine-based compounds shows potential in enhancing dopaminergic signaling, suggesting use in Parkinson's disease treatment.
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